N,N-Diethyl-1-methylnipecotamide
Description
N,N-Diethyl-1-methylnipecotamide is a nipecotamide derivative characterized by a piperidine ring substituted with a methyl group at position 1 and an N,N-diethyl carboxamide moiety. This article compares its inferred properties and uses with structurally related acetamides and carboxamides documented in the literature.
Properties
CAS No. |
3355-39-3 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N,N-diethyl-1-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10/h10H,4-9H2,1-3H3 |
InChI Key |
GOQVOSCJGILEEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
N,N-Diethylacetamide (CAS 685-91-6)
- Structure : Linear acetamide with N,N-diethyl substituents.
- Key Difference : Lacks the piperidine ring present in N,N-Diethyl-1-methylnipecotamide, resulting in lower molecular complexity .
N,N-Dimethylacetamide (DMAc; CAS 127-19-5)
- Structure : Linear acetamide with N,N-dimethyl groups.
- Key Difference : Smaller alkyl substituents (methyl vs. ethyl) and absence of cyclic structure reduce steric hindrance, enhancing solubility in polar solvents .
2-Cyano-N,N-Diethylacetamide (CAS 26391-06-0)
- Structure: Linear acetamide with a cyano (-CN) group at position 2.
- Key Difference: Electron-withdrawing cyano group alters reactivity, making it suitable for nucleophilic reactions in pharmaceutical synthesis .
Physicochemical Properties
*Inferred data based on structural analogs.
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